3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, dimethylphenyl group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-dimethylphenyl)-2-thiophenecarboxamide
- 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
Uniqueness
3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
853312-13-7 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-14(11(2)8-10)18-16(19)12-5-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChI Key |
XMKOBKUYMJNNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)C |
Origin of Product |
United States |
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